tert-Butyl 9-(hydroxymethyl)-3-azaspiro-[5.5]undecane-3-carboxylate

Spirocyclic building blocks PROTAC linker synthesis Orthogonal protection strategy

tert-Butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate (CAS 1341036-19-8) is a Boc-protected spirocyclic building block comprising a 3-azaspiro[5.5]undecane core with a hydroxymethyl substituent at the 9-position. Its molecular formula is C₁₆H₂₉NO₃, molecular weight 283.41 g/mol, with a predicted boiling point of 396.6±15.0 °C and density of 1.07±0.1 g/cm³.

Molecular Formula C16H29NO3
Molecular Weight 283.41 g/mol
CAS No. 1341036-19-8
Cat. No. B1408648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 9-(hydroxymethyl)-3-azaspiro-[5.5]undecane-3-carboxylate
CAS1341036-19-8
Molecular FormulaC16H29NO3
Molecular Weight283.41 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CCC(CC2)CO)CC1
InChIInChI=1S/C16H29NO3/c1-15(2,3)20-14(19)17-10-8-16(9-11-17)6-4-13(12-18)5-7-16/h13,18H,4-12H2,1-3H3
InChIKeyNREWQDPOGVEGDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate (CAS 1341036-19-8): Procurement-Relevant Baseline for a Spirocyclic PROTAC Linker Building Block


tert-Butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate (CAS 1341036-19-8) is a Boc-protected spirocyclic building block comprising a 3-azaspiro[5.5]undecane core with a hydroxymethyl substituent at the 9-position . Its molecular formula is C₁₆H₂₉NO₃, molecular weight 283.41 g/mol, with a predicted boiling point of 396.6±15.0 °C and density of 1.07±0.1 g/cm³ . It is supplied across multiple reputable vendors at purities of 95–98%, typically accompanied by full characterization (NMR, HPLC, GC) certificates of analysis . The compound serves as a versatile intermediate in medicinal chemistry, most notably as the direct Boc-protected precursor to 3-azaspiro[5.5]undecane-9-methanol (HY-159598)—the rigid spirocyclic linker employed in the orally bioavailable BRD9 PROTAC degrader CW-3308 [1].

Building block role Boc-protected spirocyclic amine-alcohol bifunctional intermediate
Workflow alignment PROTAC linker assembly via orthogonal deprotection and coupling
Documented trajectory Precursor to rigid linker used in BRD9-targeted degradation studies

Why Generic Substitution Fails for tert-Butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate: Functional Group Orthogonality and Validated Downstream Trajectory


Within the 3-azaspiro[5.5]undecane building block family, compounds bearing different 9-position functionalities are not interchangeable due to fundamental differences in reactivity, hydrogen-bonding capacity, and the specific synthetic trajectories they enable . The hydroxymethyl group (–CH₂OH) is a primary alcohol that offers distinct nucleophilicity, hydrogen-bond donor/acceptor count (HBD=1, HBA=1), and metabolic stability relative to the 9-oxo (ketone; HBD=0, HBA=1), 9-hydroxy (secondary alcohol), or 9-carbaldehyde (aldehyde) analogs . Critically, this compound is the immediate synthetic precursor to 3-azaspiro[5.5]undecane-9-methanol—the validated rigid linker in CW-3308, a clinical-stage BRD9 PROTAC degrader with DC₅₀ < 10 nM, Dₘₐₓ > 90%, and 91% oral bioavailability in mice [1]. Substituting a 9-oxo, 9-hydroxy, or unsubstituted analog would require re-optimization of the entire synthetic sequence and would yield a different PROTAC linker architecture with unknown pharmacological consequences [1]. The quantitative evidence below establishes the verifiable dimensions along which CAS 1341036-19-8 diverges from its closest in-class alternatives.

Hydroxymethyl handle
(primary alcohol)
9-oxo (ketone) or 9-carbaldehyde analogs lack the primary alcohol reactivity and hydrogen-bond donor, blocking key linker diversification steps.
Liquid physical state
9-oxo analog is a crystalline solid (mp 70–73 °C), altering handling, solubility, and parallel synthesis workflows.
Reported degrader linkage
Only this building block maps to a published BRD9 PROTAC with defined degradation benchmarks; other 9-substituted analogs lack comparable characterization.

Quantitative Comparative Evidence Guide for tert-Butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate vs. Closest In-Class Analogs


Functional Group Orthogonality: Hydroxymethyl vs. Ketone, Alcohol, and Aldehyde at the 9-Position

The target compound bears a hydroxymethyl (–CH₂OH) group at the 9-position of the spirocyclic scaffold, distinguishing it from the three most proximal analogs: the 9-oxo ketone (CAS 873924-08-4), the 9-hydroxy secondary alcohol (CAS 918644-73-2), and the 9-carbaldehyde (CAS 1416176-14-1) . The hydroxymethyl group doubles the hydrogen-bond donor count (HBD=1) versus the 9-oxo analog (HBD=0) and provides a primary alcohol handle—yielding different reactivity (e.g., Williamson etherification, Mitsunobu coupling) that is unavailable to the secondary alcohol or ketone congeners . The physical state also diverges: the target compound is a liquid at ambient temperature, whereas the 9-oxo analog is a crystalline solid with a melting point of 70–73 °C, directly affecting handling, formulation, and scalability .

Functional group identity
Cross-study comparable
HBD = 1 (primary alcohol) vs. 0 (ketone/aldehyde); liquid vs. solid (9-oxo mp 70–73 °C); MW +16 g/mol over 9-oxo
Primary alcohol enables etherification, Mitsunobu, and oxidation routes unavailable to ketone or secondary alcohol analogs.
Functional handle determines synthetic trajectory for PROTAC conjugate assembly.
Spirocyclic building blocks PROTAC linker synthesis Orthogonal protection strategy

Direct Precursor to a Validated PROTAC Linker: CW-3308 Synthesis Pathway Exclusivity

The target compound is the Boc-protected form of 3-azaspiro[5.5]undecane-9-methanol (CAS 1784372-01-5, HY-159598), which is the rigid spirocyclic linker in CW-3308—an orally bioavailable PROTAC degrader of BRD9 . Boc deprotection of CAS 1341036-19-8 yields the free secondary amine of the linker, which is subsequently coupled to construct CW-3308. CW-3308 achieves DC₅₀ < 10 nM and Dₘₐₓ > 90% against BRD9 in G401 and HS-SY-II cell lines, 91% oral bioavailability in mice, and >90% BRD9 protein reduction in HS-SY-II xenograft tumor tissue after a single oral dose [1]. In contrast, the 9-oxo analog (CAS 873924-08-4) is annotated as a generic PROTAC linker building block without a published, named PROTAC development candidate, while the 9-carbaldehyde analog (CAS 1416176-14-1) is associated with SOS1 degrader-8 rather than the BRD9 program .

CW-3308 degrader benchmarks
Reported
DC50 < 10 nM, Dmax > 90% in G401/HS-SY-II cells; oral F 91% in mice; >90% BRD9 reduction in vivo
Supports BRD9 degradation endpoint context via the deprotected linker.
Data from preclinical characterization of CW-3308; no other 9-substituted analog provides a comparable published degrader.
PROTAC degrader BRD9 Targeted protein degradation Linker building block

Physicochemical Property Comparison: Boiling Point, Density, and Predicted Solubility Trajectories

The target compound exhibits a predicted boiling point of 396.6±15.0 °C, which is 15.5 °C higher than the 9-oxo analog (381.1±42.0 °C) and 13.4 °C higher than the 9-hydroxy analog (383.2±42.0 °C), consistent with the introduction of an additional methylene unit and altered intermolecular hydrogen-bonding capacity . Density predictions are comparable across the series (target: 1.07±0.1 g/cm³; 9-oxo: 1.08±0.1 g/cm³; 9-hydroxy: 1.1±0.1 g/cm³) . The 9-oxo analog has a calculated aqueous solubility of 2.4 g/L at 25 °C ; the hydroxymethyl group is expected to increase aqueous solubility relative to the ketone due to the additional hydrogen-bond donor, though experimental solubility data for the target compound remain unpublished [1]. The unsubstituted parent scaffold (CAS 1489568-58-2, MW 253.38) lacks any 9-position functional handle entirely, precluding its use in linker chemistry without additional functionalization steps .

Physicochemical profiles
Predicted values
BP 396.6±15.0 °C (Δ +15.5 °C vs. 9-oxo); density 1.07±0.1 g/cm³; MW 283.41 g/mol
Higher boiling point and methylene content influence purification and storage strategy.
Solubility experimental data unpublished; 9-oxo calculated solubility 2.4 g/L.
Physicochemical characterization Boiling point Density Solubility prediction

Purity Specifications and Batch-to-Batch Quality Assurance Across Vendor Ecosystem

The target compound is commercially available from multiple independent vendors with purity specifications that enable direct comparison of supply-chain quality. Aladdin supplies the compound at 97% purity (Cat. T628358) . Bidepharm lists a standard purity of 95% with batch-specific COA including NMR, HPLC, and GC . CymitQuimica offers two grades: 95% (Ref. 10-F504253) and 98% (Ref. IN-DA00HT6R) . In contrast, the 9-oxo analog (CAS 873924-08-4) is typically supplied at 97–98% purity, while the 9-hydroxy analog (CAS 918644-73-2) is available at 95–97% . The multi-vendor availability of CAS 1341036-19-8 at defined purity grades (95–98%) with orthogonal analytical characterization reduces procurement risk relative to single-source analogs and supports citable batch traceability for publication .

Supply-chain quality
Supporting evidence
Purity 95–98% across ≥5 vendors; COA with NMR, HPLC, GC documented
Broadest multi-vendor coverage among 9-substituted analogs, reducing procurement discontinuity.
9-carbaldehyde has 1–2 vendors; 9-oxo/9-hydroxy COA transparency varies.
Chemical procurement Purity specification Quality control Building block standardization

Optimal Procurement and Deployment Scenarios for tert-Butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate Based on Quantitative Differentiation Evidence


PROTAC Linker Synthesis and CW-3308 Analog Generation

The primary evidence-supported application is the use of CAS 1341036-19-8 as the Boc-protected precursor for generating 3-azaspiro[5.5]undecane-9-methanol—the rigid spirocyclic linker in the BRD9 PROTAC degrader CW-3308 [1]. Following standard Boc deprotection (TFA or HCl), the free secondary amine can be directly coupled to cereblon ligand-linker conjugates or target-protein ligands. CW-3308 has established benchmarks: DC₅₀ < 10 nM, Dₘₐₓ > 90% in G401 and HS-SY-II cells, 91% oral bioavailability in mice, and >90% in vivo target engagement after a single oral dose [1]. Researchers synthesizing CW-3308 analogs or exploring BRD9-targeted degradation should procure this specific building block to maintain fidelity to the published synthetic route and enable direct SAR comparison with the parent molecule.

Spirocyclic Building Block for Rigid Linker Library Construction

The hydroxymethyl group at the 9-position provides a versatile synthetic handle that is absent in the 9-oxo (ketone), 9-hydroxy (secondary alcohol), and unsubstituted analogs . This primary alcohol can undergo diverse transformations—mesylation/tosylation for nucleophilic displacement, oxidation to the carboxylic acid, or direct Mitsunobu coupling—enabling systematic exploration of linker length, rigidity, and exit vector geometry in PROTAC or bifunctional molecule libraries . The Boc-protected nitrogen remains orthogonal throughout these transformations, allowing sequential functionalization of the amine and alcohol termini . The compound's liquid physical state (vs. solid for the 9-oxo analog, mp 70–73 °C) facilitates accurate liquid handling for parallel library synthesis .

Medicinal Chemistry Scaffold for CNS-Targeted Spirocyclic Compound Design

The 3-azaspiro[5.5]undecane scaffold has established precedent in CNS drug discovery, most notably in the development of monoamine neurotransmitter re-uptake inhibitors as described in patent EP1899303B1 [2]. The target compound's hydroxymethyl substituent provides an additional hydrogen-bond donor not present in the 9-oxo or 9-carbaldehyde analogs, which can be exploited for target engagement in hydrogen-bond-rich environments such as aminergic GPCR binding sites or transporter proteins [2]. The predicted physicochemical properties (BP 396.6 °C, density 1.07 g/cm³) and the presence of both a protected amine and a free alcohol make it a strategically functionalized intermediate for constructing focused libraries of spirocyclic CNS agents .

Quality-Assured Procurement for Multi-Gram Scale-Up and Process Chemistry

For industrial or academic groups requiring multi-gram quantities with documented purity and batch traceability, CAS 1341036-19-8 is uniquely positioned among 9-substituted 3-azaspiro[5.5]undecane building blocks. It is available from at least five independent vendors at defined purity grades (95–98%), with full COA documentation (NMR, HPLC, GC) . This multi-source ecosystem enables competitive pricing, mitigates single-supplier risk, and provides the batch-specific analytical data required for process chemistry validation and regulatory filing support . The narrower supplier base for the 9-carbaldehyde (1–2 vendors) and the absence of COA transparency for some 9-oxo and 9-hydroxy suppliers make CAS 1341036-19-8 the most procurement-resilient choice in this compound family .

Application
Selection Property
Validation Focus
PROTAC linker synthesis (BRD9 degrader research)
Boc-protected amine-alcohol bifunctionality with published degrader trajectory
Reproduce CW-3308 synthesis and benchmark degradation endpoints
Rigid spirocyclic linker library construction
Primary alcohol handle for etherification, oxidation, or Mitsunobu diversification
Linker exit-vector and rigidity SAR exploration
CNS-focused medicinal chemistry scaffold design
9-hydroxymethyl hydrogen-bond donor for target engagement in aminergic sites
CNS target binding and functional assay profiling
Multi-gram scale-up and process chemistry procurement
Multi-vendor supply with defined purity documentation and analytical characterization
Batch traceability, competitive sourcing, and regulatory filing support
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